molecular formula C4H5NO2 B8461029 4-amino-5H-furan-2-one

4-amino-5H-furan-2-one

Cat. No.: B8461029
M. Wt: 99.09 g/mol
InChI Key: SABBJFPNIAIRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5H-furan-2-one (CAS: 66316-84-5) is a chemical compound with the molecular formula C4H5NO2. It serves as a versatile scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. Scientific research has utilized this core structure to develop derivatives with significant potential. One primary area of application is in the development of new antibacterial agents. Studies have shown that synthetic derivatives, such as 5-hydroxy-4-amino-2(5H)-furanones, exhibit a broad spectrum of antibacterial activity . Furthermore, the 4-amino-2(5H)-furanone scaffold is a key precursor in the synthesis of 5-hydroxy-pyrrol-2-ones, which have been optimized as selective ligands for cholecystokinin (CCK) receptors . These ligands, including the experimentally studied PNB-001 and PNB-081, function as potent CCK antagonists and have demonstrated analgesic activity in pre-clinical models, reducing pain perception and potentiating the effects of morphine . This makes the this compound template a valuable compound for researchers exploring new therapeutic pathways in infectious diseases and pain management. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

3-amino-2H-furan-5-one

InChI

InChI=1S/C4H5NO2/c5-3-1-4(6)7-2-3/h1H,2,5H2

InChI Key

SABBJFPNIAIRGR-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)N

Origin of Product

United States

Molecular Mechanisms of Action and Biological Targets in Vitro Studies

General Principles of Interaction with Molecular Targets

The 4-amino-5H-furan-2-one molecule belongs to the butenolide class of unsaturated lactones, a scaffold found in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.net The reactivity and interaction of this compound with molecular targets are largely governed by the distinct chemical features of its furanone ring. This heterocyclic system is recognized as an important pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.netbenthamscience.com

The 2(5H)-furanone ring contains several key features that dictate its interaction with biological macromolecules. semanticscholar.org These include a carbonyl group, an endocyclic oxygen atom, and a carbon-carbon double bond, which create a conjugated system. This arrangement results in an electron-rich nature, allowing the furanone ring to participate in various electrical interactions with biological targets such as enzymes and receptors. ijabbr.com The electrophilic character of the carbonyl carbon and the carbon atom beta to it makes the ring susceptible to nucleophilic attack by amino acid residues (like cysteine or histidine) within the active site of a target protein. Such covalent interactions can lead to irreversible inhibition. Furthermore, the planar structure of the ring allows it to fit into specific binding pockets, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, facilitating non-covalent, reversible binding.

Specific Ligand-Target Interactions

The binding of this compound to its molecular targets is significantly influenced by the formation of hydrogen bonds and other electrostatic interactions. These non-covalent forces are crucial for the initial recognition and stabilization of the ligand within the target's binding site. The molecule possesses key functional groups capable of participating in these interactions: the amino group (-NH2) at the 4-position and the carbonyl group (C=O) at the 2-position.

The furanone ring serves as a rigid scaffold that correctly orients its substituents in three-dimensional space to maximize interactions with a specific biological target. The specificity of furanone derivatives is highly dependent on the nature and position of the substituents on this core ring. rockefeller.edu The presence of the amino group at the 4-position is critical for defining the binding specificity of this compound.

Structure-activity relationship (SAR) studies on various furanone derivatives have shown that modifications to the substituents can dramatically alter biological activity and target selectivity. semanticscholar.org For instance, in the context of cyclooxygenase (COX) inhibition, the type of substituent on the furanone ring determines the selectivity for the COX-2 isoform over COX-1. semanticscholar.org The amino group, with its hydrogen-bonding capability and influence on the electronic properties of the ring, plays a defining role in interacting with specific amino acid residues that may be unique to one target over another. This directed interaction is fundamental to achieving binding specificity and modulating the function of a particular enzyme or receptor.

Enzyme and Receptor Modulation Profiles

The Ether-à-go-go-1 (Eag-1 or KCNH1) voltage-gated potassium channel is recognized as a potential target in oncology due to its restricted expression in healthy tissues and overexpression in many types of tumors. nih.gov While various classes of small molecules have been investigated as Eag-1 inhibitors, a review of the scientific literature reveals no specific in vitro studies demonstrating the direct inhibition of the Eag-1 potassium channel by this compound or its close derivatives. Research into Eag-1 inhibitors has primarily focused on different chemical scaffolds. researchgate.net Although amino groups on some compounds have been shown to be important for modulating potassium channel gating, this has not been specifically documented for this compound against Eag-1. nih.gov Therefore, the activity of this specific compound on this particular ion channel remains an uncharacterized area of research.

The 2(5H)-furanone scaffold is a core structural feature of several selective cyclooxygenase-2 (COX-2) inhibitors. rockefeller.edumdpi.com The COX-2 enzyme is a key mediator in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective COX-1 inhibition. benthamscience.comscienceasia.org

In vitro studies have demonstrated that diaryl furanone derivatives are potent and selective inhibitors of COX-2. rockefeller.edu The mechanism of inhibition involves the furanone-based structure binding within the active site of the COX-2 enzyme. The larger and more accommodating active site of COX-2, compared to COX-1, contains a secondary side pocket. Furanone derivatives often possess bulky substituents that can fit into this side pocket, a key interaction that confers selectivity for COX-2. benthamscience.comsemanticscholar.org The binding is stabilized by interactions with key amino acid residues in the active site, such as Tyr-385 and Ser-530. utripoli.edu.lynih.gov While data for the unsubstituted this compound is limited, studies on substituted furanones provide strong evidence for the scaffold's activity. For example, the tetrasubstituted furanone DFU was identified as a highly selective COX-2 inhibitor with an IC50 of 41 nM for COX-2, showing over 1,000-fold selectivity compared to COX-1. nih.govdrugbank.com

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Furanone Derivatives This table presents data for substituted furanone derivatives to illustrate the activity of the core scaffold, as specific data for the unsubstituted this compound is not widely reported.

Compound Name/ReferenceTargetIC50Selectivity Index (COX-1/COX-2)
DFU nih.govdrugbank.comHuman COX-241 nM>1000
Indomethacin (Control) nih.govHuman COX-226 nM~0.7
Indomethacin (Control) nih.govHuman COX-118 nM~0.7

Inhibition of Other Kinases and Topoisomerase I

The furan-2(5H)-one scaffold is a key structural feature in various compounds that have been investigated for their inhibitory effects on crucial cellular enzymes like kinases and topoisomerases. nih.govnih.gov Topoisomerase I (Topo I), an enzyme essential for resolving DNA topological stress during replication and transcription, has been identified as a significant target for furanone derivatives. nih.gov

In one study, two series of novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives were synthesized and evaluated for their Topo I inhibitory activity. nih.gov The research found that compounds in series 2, which possess an exocyclic double bond on the furanone ring, demonstrated generally more potent activity than their series 1 counterparts, which lack this feature. nih.gov The most active compound from this investigation, designated B-15, exhibited a noteworthy dual mechanism of action. Not only did it stabilize the covalent ternary complex of the drug, enzyme, and DNA, similar to the known inhibitor camptothecin, but it also interfered with the initial binding between Topo I and DNA. nih.gov Further research has supported the role of the core α,β-unsaturated lactone structure, showing that 2-furanone can induce the formation of Topoisomerase I-DNA complexes within cells. nih.gov

Beyond topoisomerases, certain furan-containing compounds have shown activity against protein kinases. For instance, Compound 8, identified as (5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile, is recognized as an effective inhibitor of NEK6 kinase, a protein involved in cell cycle regulation. acs.org

Table 1: Inhibition of Topoisomerase I by Furan-2(5H)-one Derivatives
Compound SeriesKey Structural FeatureRelative PotencyMechanism of Action
Series 1 DerivativesLacking exocyclic double bondLess PotentNot specified
Series 2 DerivativesBearing exocyclic double bondMore PotentStabilization of Topo I-DNA complex; Interference with Topo I-DNA binding
2-Furanone (core structure)α,β-unsaturated lactoneActiveInduces formation of Topo I-DNA complexes

Modulation of p53 Activity

The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, is another biological target modulated by furanone-containing molecules. aacrjournals.orgnih.gov Studies on ascofuranone (B1665194), an isoprenoid antibiotic containing a furanone ring, have revealed complex interactions with the p53 pathway. aacrjournals.orgnih.gov

Initial research indicated that ascofuranone activates p53 and promotes the transcription of its downstream targets, including p21WAF1/CIP1. aacrjournals.org The mode of p53 activation by ascofuranone was found to be distinct from that of DNA-damaging agents (genotoxins), as it induces phosphorylation at serine 392 with minimal effect on serine 15, a primary phosphorylation site targeted by genotoxins. aacrjournals.org

However, further investigation has uncovered a p53-independent mechanism for the induction of p21WAF1/CIP1. Ascofuranone can upregulate p21WAF1/CIP1 by suppressing the expression of c-Myc, a proto-oncogene that typically represses the p21 promoter. aacrjournals.orgnih.gov By downregulating c-Myc, ascofuranone releases this repression, leading to increased p21WAF1/CIP1 expression and a subsequent G1 phase cell cycle arrest, even in cells lacking functional p53. nih.gov This dual-pathway modulation highlights a unique antitumor mechanism that can bypass the p53 mutational status often found in cancer. nih.gov

Table 2: Effects of Ascofuranone on the p53 Pathway
Molecular TargetObserved Effect of AscofuranoneOutcome
p53Activation via phosphorylation at Ser392Increased transcription of p53 target genes (e.g., p21)
c-MycDownregulation of expressionRelease of c-Myc-mediated transcriptional repression of the p21 promoter
p21WAF1/CIP1Upregulation of expression (p53-dependent and p53-independent)G1 phase cell cycle arrest

Adenosine (B11128) Receptor A2a Inhibition (for specific furan-containing fused heterocycles)

The A2A adenosine receptor (A2AAR) has emerged as a significant target in immunotherapy, and various heterocyclic compounds incorporating a furan (B31954) moiety have been designed and evaluated as potent antagonists. researchgate.netnih.gov These antagonists aim to block the immunosuppressive signals mediated by adenosine in the tumor microenvironment.

One approach involved the design of dual-acting agents targeting both the A2AAR and histone deacetylases (HDACs). nih.gov Based on the core structures of known A2AAR antagonists, novel 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives were synthesized. nih.gov Within this series, compound 14c, chemically identified as 4-(2-(6-Amino-4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-N-(2-aminophenyl)benzamide, demonstrated a favorable pharmacokinetic profile and potent anti-tumor effects in preclinical models. nih.gov

Another class of furan-containing molecules, 2-arylbenzoxazoles, has been identified as potential A2AAR antagonists. tandfonline.com Docking studies led to the synthesis and investigation of these compounds, where the 2-position of the benzoxazole (B165842) was substituted with a furan ring. This work resulted in compounds with micromolar affinity for the A2A receptor. tandfonline.com

Furthermore, the development of pyrrolo[2,3-d]pyrimidin-2-amine derivatives as A2AAR antagonists has shown promise. nih.gov In this series, compounds 12a and 18e were found to have superior inhibitory effects compared to control compounds in cAMP assays, and competitive radioligand binding experiments confirmed their high binding affinities to the A2AAR. nih.gov

Table 3: Furan-Containing Heterocycles as A2A Adenosine Receptor Antagonists
Core Heterocyclic StructureExample/SeriesActivity/Findings
Pyrazolo[3,4-d]pyrimidine4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives (e.g., 14c)Potent A2AAR antagonism and anti-tumor effects. nih.gov
Benzoxazole2-(Furan-2-yl)-benzoxazole derivativesIdentified as potential A2AAR antagonists with micromolar affinity. tandfonline.com
Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidin-2-amine skeleton (e.g., 12a, 18e)Demonstrated high binding affinity and superior inhibitory effects in vitro. nih.gov

Biological Activities and Preclinical Investigations

Antimicrobial Properties

Derivatives of 4-amino-5H-furan-2-one have exhibited promising activity against a spectrum of microbial pathogens, including bacteria and fungi. Research has highlighted their ability to not only directly inhibit microbial growth but also to interfere with virulence factors such as biofilm formation.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, novel 4-amino-5-hydroxy-2(5H)-furanones have demonstrated broad-spectrum antibiotic activity against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov

Specific derivatives have shown particularly potent effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, certain 4-amino-5-hydroxy-2(5H)-furanone derivatives displayed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL against S. aureus. researchgate.netnih.gov Another notable derivative, a sulfonyl-containing 2(5H)-furanone known as F105, exhibited an MIC of 10 mg/L and an MBC of 40 mg/L against S. aureus. nih.gov This particular compound demonstrated high specificity for Gram-positive bacteria, with Gram-negative bacteria like E. coli and P. aeruginosa remaining unaffected at concentrations up to 128 µg/mL. nih.gov

Compound/DerivativeBacterial StrainMICMBCReference
4-amino-5-hydroxy-2(5H)-furanone derivativeStaphylococcus aureus4 µg/mL8 µg/mL researchgate.netnih.gov
4-amino-5-hydroxy-2(5H)-furanone derivativesEscherichia coliBroad ActivityBroad Activity researchgate.netnih.gov
4-amino-5-hydroxy-2(5H)-furanone derivativesPseudomonas aeruginosaBroad ActivityBroad Activity researchgate.netnih.gov
F105 (sulfonyl derivative)Staphylococcus aureus10 mg/L40 mg/L nih.gov

Antifungal Activities

The 2(5H)-furanone skeleton is also associated with antifungal properties. mdpi.comresearchgate.net Studies have shown that derivatives can be effective against opportunistic fungal pathogens. For example, certain halogenated 3-phenyl-5-acyloxymethyl derivatives of 2(5H)-furanone demonstrated antifungal activity against Candida albicans with MIC values ranging from 0.5 to 2 μg/mL. nih.gov Another class of derivatives, 3-arylidene-5-(4-chloro/ethyl-phenyl)-furanones, also exhibited activity against C. albicans with MICs between 12.5 and 50 μg/mL. nih.gov

The sulfonyl derivative F105, while showing moderate antifungal activity on its own with MIC values of 32–256 μg/mL against C. albicans, was found to potentiate the activity of conventional antifungal drugs like fluconazole (B54011) and terbinafine. nih.gov Furthermore, a new furanone derivative, epimusacin D, isolated from an Aspergillus species, has shown antifungal activity against Aspergillus fumigatus. researchgate.net

Compound/DerivativeFungal StrainMICReference
Halogenated 3-phenyl-5-acyloxymethyl-2(5H)-furanoneCandida albicans0.5 - 2 µg/mL nih.gov
3-arylidene-5-(4-chloro/ethyl-phenyl)-furanoneCandida albicans12.5 - 50 µg/mL nih.gov
F105 (sulfonyl derivative)Candida albicans32 - 256 µg/mL nih.gov
Epimusacin DAspergillus fumigatusActivity noted researchgate.net

Antiviral Activities

Inhibition of Bacterial Biofilm Formation

A critical aspect of bacterial virulence and antibiotic resistance is the formation of biofilms. Derivatives of 2(5H)-furanone have been identified as potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov Research has demonstrated that these compounds can repress the formation of biofilms by staphylococci. nih.gov

For example, the 2(5H)-furanone derivative F131, which contains an l-borneol fragment, was found to inhibit the formation of both monospecies and mixed biofilms of S. aureus and C. albicans. nih.gov The minimal biofilm-prevention concentration (MBPC) for this compound was reported to be between 8 and 16 μg/mL. nih.gov Similarly, other novel 2(5H)-furanone derivatives have been shown to inhibit biofilm formation by S. aureus and Staphylococcus epidermidis, with minimal biofilm inhibitory concentrations (MBIC) being determined. sci-hub.stresearchgate.net

Compound/DerivativeBacterial StrainEffective Concentration (MBIC/MBPC)Reference
F131 (l-borneol derivative)Staphylococcus aureus8 - 16 µg/mL (MBPC) nih.gov
Novel 2(5H)-furanone derivativesStaphylococcus aureusMBIC determined sci-hub.stresearchgate.net
Novel 2(5H)-furanone derivativesStaphylococcus epidermidisMBIC determined sci-hub.stresearchgate.net

Anticancer Potential

In addition to their antimicrobial properties, furanone derivatives have been investigated for their potential as anticancer agents. mdpi.com Preclinical studies have shown that certain derivatives can inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.

Induction of Apoptosis in Cancer Cells

Several studies have highlighted the ability of furan-based compounds to induce apoptosis in cancer cell lines. In one study, novel furan-based derivatives were evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds, in particular, exhibited significant cytotoxic effects with IC50 values of 4.06 and 2.96 μM. nih.gov Further investigation revealed that these compounds induced cell death through an apoptotic cascade, which was supported by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Another study focused on new bis-2(5H)-furanone derivatives, which were synthesized and evaluated for their antitumor activities. nih.gov One of these compounds demonstrated significant inhibitory activity against C6 glioma cells, with an IC50 value of 12.1 μM. nih.govresearchgate.net The mechanism of action was found to involve the induction of cell cycle arrest at the S-phase and significant interaction with the DNA of the cancer cells. nih.gov These findings suggest that furanone derivatives can exert their anticancer effects through multiple pathways, including the direct induction of apoptosis and interference with the cell cycle and DNA integrity.

Compound/DerivativeCancer Cell LineIC50Observed MechanismReference
Furan-based derivative 4MCF-7 (Breast Cancer)4.06 µMInduction of apoptosis, increased p53 and Bax, decreased Bcl-2 nih.gov
Furan-based derivative 7MCF-7 (Breast Cancer)2.96 µMInduction of apoptosis, increased p53 and Bax, decreased Bcl-2 nih.gov
bis-2(5H)-furanone derivative 4eC6 (Glioma)12.1 µMS-phase cell cycle arrest, DNA interaction nih.govresearchgate.net

Inhibition of Tumor Cell Growth

Furanone derivatives have demonstrated notable potential as anticancer agents by inhibiting the growth of various tumor cells. nih.govresearchgate.net The core structure of 2(5H)-furanone is a recurring motif in a variety of natural products that exhibit a wide spectrum of biological effects, including anticancer properties. researchgate.net Synthetic modifications of this scaffold have led to the development of numerous derivatives with activity against different cancer types. researchgate.net For instance, a series of 2(5H)-furanone derivatives were synthesized and evaluated for their cytotoxic effects, with some compounds showing significant activity. tsijournals.com The introduction of an amino group into various heterocyclic systems has been shown to yield effective therapeutic agents, suggesting that the amino substitution in this compound could be crucial for its potential antitumor activity. nih.gov

Blockade of Cell Cycle Phases

A key mechanism through which furanone derivatives exert their anticancer effects is the disruption of the cell cycle in cancer cells. Derivatives of mucochloric and mucobromic acids, which are 3,4-dihalo-5-hydroxy-2(5H)-furanones, have been shown to block cell cycle progression. mdpi.com For example, studies on new bis-2(5H)-furanone derivatives revealed that they can induce cell cycle arrest at the S-phase in C6 glioma cells. researchgate.netnih.gov Furthermore, certain 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one have been found to cause G2 phase cell cycle arrest in the A549 non-small cell lung cancer cell line. nih.gov Furan-based derivatives have also been shown to induce G2/M phase cell cycle disruptions in MCF-7 breast cancer cells. nih.gov These findings suggest that this compound may also interfere with the normal progression of the cell cycle in cancerous cells.

Downregulation of Survivin and Activation of Caspase-3

A promising avenue of investigation into the anticancer mechanism of furanone derivatives involves their impact on apoptosis-regulating proteins. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to apoptosis. nih.govnih.gov Suppression of survivin has been shown to trigger caspase-dependent apoptosis. nih.gov A detailed mechanistic study of certain mucobromic acid derivatives, which share the furan-2(5H)-one core, revealed that their activity stems from the downregulation of survivin and the subsequent activation of caspase-3. researchgate.net Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.gov The ability of survivin to bind to and inhibit caspase-3 and -7 is a critical mechanism for blocking cell death. nih.gov Therefore, the downregulation of survivin by furanone derivatives can lead to the activation of these caspases and induce apoptosis in cancer cells.

Activity in Specific Cancer Cell Lines (e.g., HCT116, MCF-7)

The cytotoxic effects of furanone derivatives have been evaluated against a panel of human cancer cell lines, including the colon cancer cell line HCT116 and the breast cancer cell line MCF-7. Several novel 5'-amino-2'-hydroxy chalcones, which, while structurally distinct, also contain an amino functional group, have shown significant cytotoxicity against both HCT-116 and MCF-7 cells. nih.gov Specifically, certain furan-based derivatives have demonstrated potent cytotoxic activity against the MCF-7 cell line. nih.gov The consistent activity of various furanone derivatives against these common cancer cell lines underscores the potential of this compound as a lead compound for the development of new anticancer therapies.

Compound ClassCell LineActivityReference
5'-amino-2'-hydroxy chalconesHCT-116IC50 values ranging from 42.1 µM to 95.4 µM nih.gov
5'-amino-2'-hydroxy chalconesMCF-7IC50 value of 74.7 µM for the most active compound nih.gov
Furan-based derivativesMCF-7IC50 values of 2.96 µM and 4.06 µM for active compounds nih.gov

Antioxidant Effects

Several furanone derivatives have been reported to possess significant antioxidant properties. nih.govnih.gov These compounds can act as scavengers of free radicals, which are implicated in a variety of disease processes, including cancer and inflammation. researchgate.net For example, 4-hydroxy-3(2H)-furanones have demonstrated antioxidative activities, including the suppression of lipid peroxidation. nih.gov The antioxidant capacity of furan (B31954) derivatives is influenced by their chemical structure, with certain substitutions enhancing their activity. researchgate.net The presence of phenolic hydroxyl groups, for instance, can contribute to the stabilization of free radicals. mdpi.com The easily oxidized nature of the furanone ring is thought to be a key property underlying both their potential mutagenic and anti-carcinogenic activities. nih.gov

Anti-inflammatory and Anti-arthritic Properties

The furanone scaffold is present in compounds exhibiting anti-inflammatory activity. nih.gov Furan derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. nih.gov For instance, polysaccharides from Chaenomeles speciosa, which have been shown to possess anti-inflammatory and anti-arthritic properties, act by suppressing pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org While direct studies on this compound are not available, research on other amino acids has shown that they can exhibit anti-inflammatory activity, possibly by interfering with the synthesis or action of prostaglandins. nih.gov This suggests a potential role for the amino group in the anti-inflammatory profile of this compound.

Antiexudative Activity (in animal models)

While direct evidence for the antiexudative activity of this compound is not currently available in the scientific literature, the demonstrated anti-inflammatory properties of related furanone compounds suggest a potential for such effects. Anti-inflammatory agents often reduce the exudation of fluid and proteins from blood vessels into inflamed tissues. For example, in a carrageenan-induced paw edema model in rats, a synthetic pyrrole-2,5-dione derivative, which shares some structural similarities with furanones, was shown to reduce paw swelling, indicating an antiexudative effect. researchgate.net Further investigation is required to determine if this compound possesses similar properties in animal models of inflammation.

Metal-Chelating Activity

The investigation into the metal-chelating activity of this compound reveals a notable lack of direct scientific studies. The existing literature does not provide specific data on the chelation properties of this particular compound. However, the molecular structure of this compound, which contains both an amino group and a furanone ring, suggests a potential for coordinating with metal ions. Functional groups containing nitrogen and oxygen are known to participate in the formation of metal complexes.

While direct evidence is absent for this compound, related research on other furan derivatives offers some context. For instance, a study involving a ligand synthesized from a furan derivative and 4-amino salicylic (B10762653) acid demonstrated the capacity to form stable complexes with several transition metals, including Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺ jocpr.com. This indicates that furan-based molecules containing amino groups can act as effective chelating agents jocpr.com.

Conversely, some furanone compounds exhibit prooxidant properties through their interaction with metals, rather than chelation. Research on 2,5-furanone, for example, has shown it can cause DNA strand breaks in the presence of copper nih.gov. This activity is attributed to the reduction of cupric (Cu²⁺) to cuprous (Cu¹⁺) ions, which then generates reactive oxygen species nih.gov. This highlights that interactions between furanones and metal ions can lead to different biochemical outcomes. Without specific experimental data, the metal-chelating potential of this compound remains theoretical.

Interference with Quorum Sensing (for specific brominated furanones)

A significant area of research for furanone compounds is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). This activity is particularly well-documented for brominated furanones, which are structurally similar to signaling molecules used by bacteria, known as N-acylhomoserine lactones (AHLs).

Brominated furanones, many of which are derived from the marine alga Delisea pulchra, act as quorum sensing inhibitors (QSIs) mdpi.com. They disrupt bacterial coordination, which is often required for virulence, biofilm formation, and antibiotic resistance hpc-standards.com. This anti-virulence approach is a promising strategy for combating bacterial infections without exerting selective pressure that leads to conventional antibiotic resistance jocpr.com.

The mechanism of action often involves the furanone binding to the AHL receptor protein, such as LasR in Pseudomonas aeruginosa, thereby preventing the natural signaling molecule from activating gene expression jocpr.com. This competitive inhibition disrupts the entire QS cascade.

Key Research Findings on Brominated Furanones:

Inhibition of Virulence Factors: Synthetic brominated furanones, such as (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) and 5-(dibromomethylene)-2(5H)-furanone (GBr), have been shown to effectively reduce the production of QS-controlled virulence factors in P. aeruginosa. These include pyocyanin (B1662382), elastase, and alkaline protease, as well as diminishing swarming motility and biofilm formation jocpr.comjocpr.com.

Efficacy Against P. aeruginosa : In a study comparing C-30 and GBr, the GBr furanone was found to be equally or more effective in reducing pyocyanin production, biofilm formation, and swarming motility. Molecular docking analysis suggested that GBr has a higher affinity for the active site of the LasR regulator compared to C-30 jocpr.com.

Broad Applicability: The quorum quenching properties of brominated furanones are not limited to P. aeruginosa. Halogenated furanones from Delisea pulchra have also been shown to inhibit swarming motility in Serratia liquefaciens by controlling the transcription of the QS-regulated gene swrA nih.govnih.gov.

In Vivo Therapeutic Effects: The application of synthetic furanones has demonstrated therapeutic potential in animal models. In mice with P. aeruginosa lung infections, treatment with furanones C-30 and C-56 suppressed bacterial quorum sensing, accelerated bacterial clearance, and reduced the severity of lung pathology, significantly prolonging survival time researchgate.net.

The table below summarizes the inhibitory effects of two prominent brominated furanones on virulence factors in Pseudomonas aeruginosa.

CompoundTarget OrganismEffect on Virulence FactorsReference
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) Pseudomonas aeruginosaReduced production of pyocyanin, elastase, and alkaline protease; inhibited biofilm formation and swarming motility. jocpr.comjocpr.com
5-(dibromomethylene)-2(5H)-furanone (GBr) Pseudomonas aeruginosaReduced pyocyanin production, biofilm formation, and swarming motility; inhibited secretion of ExoS, ExoT, or ExoU effectors. jocpr.com

These findings underscore the potential of brominated furanones as anti-virulence agents that function by disrupting bacterial communication.

Structure Activity Relationship Sar Studies of 4 Amino 5h Furan 2 One Derivatives

Impact of Substituents on Furanone Ring Electrophilicity and Reactivity

The 2(5H)-furanone ring is characterized by high reactivity, which is attributed to several structural features. researchgate.netresearchgate.netnih.gov These include a carbonyl group at the C2 position conjugated with a double bond, and often, labile halogen atoms at the C3 and C4 positions. researchgate.netresearchgate.net These features make the furanone ring an electrophilic center, susceptible to nucleophilic attack, and provide numerous possibilities for introducing a variety of substituents. researchgate.netresearchgate.netnih.gov

The electrophilicity and, consequently, the reactivity of the furanone ring can be modulated by the electronic properties of the substituents attached to it.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., chlorine, bromine) or nitro groups increase the electrophilic character of the α,β-unsaturated lactone system. This enhanced electrophilicity can lead to increased reactivity towards biological nucleophiles, which is often a key mechanism for the bioactivity of these compounds. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules. researchgate.netnih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups can decrease the electrophilicity of the furanone ring. This modulation can be crucial for tuning the reactivity to achieve better selectivity and reduce off-target effects.

The interplay between the substituents and the core ring structure is a determining factor in the molecule's interaction with biological targets.

Influence of Amino Group Modifications on Biological Activity

The amino group at the C4 position is a critical determinant of the biological activity of these furanone derivatives and serves as a key point for structural diversification. Modifications at this position have been shown to significantly impact the pharmacological properties, particularly antibacterial and anticancer activities. researchgate.netnih.gov

For example, a series of novel 4-amino-5-hydroxy-2(5H)-furanones demonstrated broad-spectrum antibiotic activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov The nature of the substituent on the amino group plays a crucial role. Derivatives with specific substitutions on the amino group displayed enhanced potency, with some showing selectivity towards resistant bacterial strains. nih.gov

Modification TypeExample SubstituentObserved Impact on Bioactivity
Simple Alkyl/Aryl Substitution Phenyl, BenzylModulation of antibacterial potency against various strains. nih.gov
N-Acylation Acetyl, BenzoylCan alter lipophilicity and cell permeability, affecting efficacy.
Amino Acid Conjugation Glycine, AlanineCan serve as linkers for targeted drug delivery; generally low intrinsic toxicity. rsc.orgnih.gov
Sulfonamide Formation BenzenesulfonylOften enhances activity due to the electronic properties of the sulfonyl group. nih.gov

Role of Regioselectivity in Furanone Derivatives

Regioselectivity, the preferential reaction at one position over another, is a crucial aspect in the synthesis and SAR of furanone derivatives. The specific placement of substituents on the furanone ring can dramatically alter the biological activity of the resulting compounds.

The substitution pattern on the 3,4-dihalo-2(5H)-furanone scaffold is a prime example of the importance of regiochemistry. Nucleophilic substitution reactions can occur at either the C4 or C5 position, and the outcome often depends on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with thiols in the presence of a base proceeds with high regioselectivity to yield 4-thiosubstituted products. mdpi.com This specific placement of the thioether at the C4 position is often essential for the observed antimicrobial and antibiofilm activities. mdpi.com

In contrast, reactions with other nucleophiles might favor substitution at the C5 position. This differential substitution leads to distinct regioisomers with potentially different biological profiles, highlighting the need for controlled synthetic strategies to access specific, biologically active isomers.

Stereochemical Effects on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, and 4-amino-5H-furan-2-one derivatives are no exception. The introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different potencies and selectivities.

A notable example is the synthesis of optically active 2(5H)-furanone sulfones that incorporate chiral terpene moieties like l-menthyloxy or l-bornyloxy groups at the C5 position. nih.gov The biological evaluation of these compounds revealed that their antimicrobial activity was dependent on the specific stereochemistry. One particular compound, possessing an l-borneol moiety and a sulfonyl group, demonstrated prominent activity against Staphylococcus aureus and Bacillus subtilis. nih.gov This finding underscores that the three-dimensional arrangement of atoms is critical for the interaction with chiral biological targets such as enzymes and receptors. Slight changes in the substitution pattern can have a discernible impact on the biological activities of furan (B31954) derivatives. semanticscholar.org

Furanone Scaffold as a Core Pharmacophore in Diverse Biological Activities

The 2(5H)-furanone ring is recognized as a versatile and privileged pharmacophore in medicinal chemistry. exlibrisgroup.comresearchgate.netebi.ac.uk This five-membered heterocyclic nucleus is a structural component of numerous natural and synthetic compounds that exhibit a wide spectrum of biological activities. exlibrisgroup.comnih.gov

The inherent reactivity of the α,β-unsaturated lactone moiety is a key contributor to its role as a pharmacophore. This structural motif can act as a Michael acceptor, enabling covalent interactions with biological macromolecules, which is a mechanism of action for many furanone-containing drugs.

Biological ActivityExamples of Furanone-Based Compounds
Anticancer Derivatives of mucochloric and mucobromic acid. nih.govmdpi.com
Antibacterial & Antifungal Halogenated furanones and 4-amino-5-hydroxy derivatives. nih.govexlibrisgroup.com
Anti-inflammatory Diaryl furanone derivatives as COX-2 inhibitors. ijabbr.comtandfonline.com
Antiviral Various substituted furanones. researchgate.net
Anticonvulsant Furanone-containing compounds with CNS activity. exlibrisgroup.comnih.gov

The widespread occurrence of the furanone scaffold in biologically active molecules makes it an indispensable motif for the design and development of new therapeutic agents. exlibrisgroup.com

Rational Design Principles for Enhanced Bioactivity and Selectivity

The accumulated SAR data for this compound derivatives provide a foundation for the rational design of new compounds with improved potency and selectivity. researchgate.netexlibrisgroup.com Key principles derived from these studies include:

Tuning Electrophilicity: The reactivity of the furanone ring can be fine-tuned by the strategic placement of electron-withdrawing or electron-donating substituents to optimize the interaction with the target while minimizing off-target reactivity.

Exploiting the C4-Amino Position: The amino group at the C4 position is a prime handle for introducing diversity. Designing libraries of compounds with various substitutions at this position can lead to the discovery of derivatives with novel or enhanced activities.

Controlling Regiochemistry: Synthetic methods that allow for precise control over the position of substituents are essential. The development of regio- and stereoselective reactions is critical for accessing the most active isomers.

Incorporating Chirality: Introducing chiral elements, such as chiral auxiliaries or substituents, can lead to enantiomerically pure compounds that may exhibit improved therapeutic indices due to specific interactions with chiral biological targets.

Scaffold Hopping and Hybridization: The furanone core can be combined with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

By applying these principles, medicinal chemists can move beyond traditional screening methods and rationally design the next generation of this compound derivatives with optimized pharmacological profiles for various therapeutic applications. ebi.ac.uknih.gov

Computational and Spectroscopic Characterization of 4 Amino 5h Furan 2 One and Its Derivatives

Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and intermolecular interactions of 4-amino-5H-furan-2-one and its derivatives at the molecular level. These theoretical approaches complement experimental studies by offering detailed insights into various chemical and biological phenomena.

Density Functional Theory (DFT) for Reaction Yield and Electrophilicity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of this compound, DFT calculations are employed to understand their structural and electronic properties. Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical softness, electronegativity, and the electrophilicity index are calculated to predict the reactivity and potential reaction yields of these compounds. nih.gov

The electronic properties of a molecule are crucial in determining its reactivity. For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO gap is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) analysis, another tool derived from DFT, helps in identifying the nucleophilic and electrophilic sites within a molecule. nih.gov The MEP maps the electron distribution to reveal regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting how the molecule will interact with other reagents. For example, in pyrazolo furan-2(5H)-one derivatives, MEP analysis has shown that positive and negative regions play a significant role in their interactions with biological targets. nih.gov

Table 1: Key DFT-Calculated Parameters and Their Significance

ParameterSignificance
HOMO Energy Indicates the electron-donating ability of a molecule.
LUMO Energy Indicates the electron-accepting ability of a molecule.
HOMO-LUMO Gap A larger gap suggests higher stability and lower chemical reactivity.
Electronegativity Measures the power of an atom or group to attract electrons.
Chemical Hardness A measure of resistance to charge transfer.
Chemical Softness The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index A measure of the electrophilic power of a molecule.
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajol.infoijper.org It is widely used to understand the interactions between small molecules (ligands) and their protein targets. For derivatives of this compound, molecular docking studies are performed to investigate their binding mechanisms, non-bonding interactions, and binding affinities with various proteins. nih.govnih.gov

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most stable and is used to analyze the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. ajol.info

For example, in a study of novel functionalized pyrazolo furan-2(5H)-one derivatives, molecular docking was used to explore their potential as inhibitors of SARS-CoV-2 main protease (PDB ID: 6Y84) and the SARS-CoV-2 Nsp9 RNA binding protein (PDB ID: 6W4B). nih.gov The results of these studies help to explain the antiviral activity of the target compounds by showing the likely binding manner of the molecules with their target proteins. nih.gov Similarly, docking studies on furan-azetidinone hybrids have been conducted to evaluate their potential as inhibitors of Escherichia coli enzymes like dihydrofolate reductase and DNA gyrase. ijper.org

Table 2: Typical Interactions Investigated in Molecular Docking Studies

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions Occur between nonpolar molecules or nonpolar parts of molecules in an aqueous environment.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Ionic Interactions Electrostatic attractions between oppositely charged ions.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. wikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the stability of protein-ligand complexes predicted by molecular docking.

While specific MD simulation studies on this compound were not found, this technique is commonly applied to furanone derivatives to assess the stability of their binding to protein targets. After a docking simulation provides a static image of the binding pose, MD simulations can be run to observe the behavior of the complex over time in a simulated physiological environment. This can reveal whether the ligand remains stably bound in the active site or if it dissociates. The simulations can also provide information on the flexibility of the protein and the ligand, and how they adapt to each other upon binding.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.orggoogle.com QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within a molecule and between molecules. wikipedia.org An atom is defined as a region of space bounded by a zero-flux surface in the gradient vector field of the electron density. wikipedia.org

The analysis of the electron density at bond critical points (BCPs) provides valuable information about the interactions. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can be used to classify an interaction as either a shared interaction (covalent bond) or a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction). ufs.ac.za QTAIM has been applied to study non-covalent interactions in furan (B31954) clusters, providing insights into the strength and nature of these interactions. ufs.ac.za

Reduced Density Gradient (RDG) and Natural Bond Orbital (NBO) Analyses for Non-Covalent Interactions

Reduced Density Gradient (RDG) Analysis is a method used to visualize and characterize non-covalent interactions. It is based on the relationship between the electron density and its first derivative. The RDG function can identify regions of steric repulsion, hydrogen bonding, and van der Waals interactions. This analysis provides a graphical representation of these interactions, which is useful for understanding the stability of molecular complexes.

Natural Bond Orbital (NBO) Analysis is a technique that transforms the calculated wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org NBO analysis provides a detailed picture of the electronic structure and intramolecular and intermolecular interactions. It can quantify the strength of these interactions through second-order perturbation theory, which analyzes the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de This method has been used to understand the electronic structure and intramolecular interactions in 2(5H)-furanone. core.ac.uk

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. iucr.orgnih.gov The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. nih.gov

This analysis allows for the decomposition of the crystal packing into contributions from different types of intermolecular interactions, such as H···H, O···H, and C···H contacts. iucr.orgnih.gov For example, a Hirshfeld surface analysis of a furan derivative indicated that the most important contributions to the crystal packing were from H···H, H···O/O···H, and H···C/C···H interactions, suggesting that van der Waals forces are dominant in the crystal packing. iucr.orgnih.gov

Interaction energy calculations, often performed in conjunction with Hirshfeld surface analysis, can quantify the strength of the different intermolecular interactions within the crystal. This provides a more detailed understanding of the forces that govern the crystal packing.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

Contact TypePercentage Contribution (Example)
H···H46.8%
H···O/O···H23.5%
H···C/C···H15.8%

Note: The percentages are example values from a study on a furan derivative and will vary for different compounds. iucr.orgnih.gov

Advanced Spectroscopic and Analytical Methods for Structure Elucidation

A combination of spectroscopic techniques is required for the unambiguous characterization of this compound and its derivatives. Each method provides unique insights into the molecular framework, from atom connectivity to the absolute spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR: 1H, 13C) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The key expected signals include those for the methylene (B1212753) protons at the C5 position (H-5), the vinylic proton at the C3 position (H-3), and the protons of the amino group (NH₂). The NH₂ protons may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The tautomeric equilibrium can lead to the appearance of multiple sets of signals or signal broadening. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure. Key resonances would include the carbonyl carbon (C2), which is expected at a significantly downfield chemical shift, the olefinic carbons (C3 and C4), and the methylene carbon (C5). The carbon attached to the amino group (C4) is expected to be shifted further downfield compared to the other olefinic carbon (C3) due to the deshielding effect of the nitrogen atom.

Due to the scarcity of published experimental data for the parent this compound, the following table presents predicted chemical shifts based on known data for furanone derivatives and general principles of NMR spectroscopy. nih.govmdpi.comresearchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C2 (C=O)-170-175Carbonyl carbon of an α,β-unsaturated lactone.
C3 (-CH=)5.8-6.295-105Vinylic proton and carbon, shielded by conjugation.
C4 (=C-NH₂)-160-168Vinylic carbon bonded to nitrogen, significantly deshielded.
C5 (-CH₂-O-)4.8-5.270-78Methylene protons and carbon adjacent to the ring oxygen.
NH₂5.0-7.0 (broad)-Chemical shift is solvent and concentration dependent.

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Mass Spectrometry (MS, ESI-MS, GC/MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₄H₅NO₂), the expected monoisotopic mass is 99.0320 u. HRMS would be used to confirm this exact mass. The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for related furanones include the loss of carbon monoxide (CO) and other small neutral molecules. nih.govnist.govresearchgate.netnist.gov

Technique Information Provided Expected Value/Observation for C₄H₅NO₂
HRMS Exact Molecular Mass[M+H]⁺ = 100.0393 u
EI-MS Fragmentation PatternMolecular Ion (M⁺) at m/z = 99. Fragments corresponding to loss of CO (m/z = 71), and further fragmentation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the α,β-unsaturated lactone system, and the carbon-carbon double bond. core.ac.ukutdallas.edu

The N-H stretching vibrations of the primary amino group typically appear as one or two bands in the 3200-3500 cm⁻¹ region. utdallas.edu The carbonyl (C=O) stretching vibration of the conjugated lactone is expected to be strong and sharp, typically appearing in the range of 1700-1760 cm⁻¹. The C=C stretching vibration of the enamine system is also anticipated in the 1600-1650 cm⁻¹ region.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchPrimary Amine (-NH₂)3200 - 3500Medium, often two bands
C=O Stretchα,β-Unsaturated Lactone1700 - 1760Strong
C=C StretchAlkene (Enamine)1600 - 1650Medium to Strong
N-H BendPrimary Amine (-NH₂)1580 - 1640Medium
C-O StretchLactone Ester1200 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems within a molecule. The this compound structure contains an α,β-unsaturated carbonyl system extended by conjugation with the lone pair of electrons on the amino group. This constitutes a significant chromophore.

This extended conjugation is expected to give rise to an intense π→π* transition at a relatively long wavelength (λmax). The presence of the nitrogen atom's non-bonding electrons also allows for a lower energy n→π* transition, which is typically much weaker in intensity. bath.ac.uk The amino group acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the λmax of the π→π* transition compared to the parent 2(5H)-furanone. While specific data for the title compound is not available, related tetramic acid derivatives are known to be analyzed by UV spectroscopy. nih.gov

Electronic Transition Chromophore Expected λmax Region (nm) Molar Absorptivity (ε)
π → πConjugated enamine-lactone250 - 300High
n → πCarbonyl group300 - 350Low

X-ray Single Crystal Diffraction for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry. nih.gov For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of stereocenters. mdpi.commdpi.com

This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, a detailed map of the electron density within the crystal can be constructed, revealing the precise location of each atom in the molecule. While no public crystal structure is currently available for the parent this compound, this method would be crucial for characterizing any synthesized chiral derivatives, confirming their molecular geometry and solid-state packing arrangement.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized substance. For this compound, with the molecular formula C₄H₅NO₂, the theoretical elemental composition can be calculated. An experimental result that matches these theoretical values provides strong evidence for the compound's identity and purity. mdpi.com

Element Atomic Mass (u) Number of Atoms Total Mass (u) Mass Percentage (%)
Carbon (C)12.011448.04448.53%
Hydrogen (H)1.00855.0405.09%
Nitrogen (N)14.007114.00714.14%
Oxygen (O)15.999231.99832.24%
Total 99.089 100.00%

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and determining the enantiomeric composition of chiral compounds like this compound. yakhak.org The direct separation of enantiomers is most commonly achieved by using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely recognized for their broad applicability in resolving a diverse range of chiral molecules, including amines. yakhak.orgsigmaaldrich.com

For the analysis of this compound, a normal-phase HPLC method is typically employed. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex, leading to different retention times for the (R)- and (S)-enantiomers.

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. A successful chiral separation method will exhibit baseline resolution of the two enantiomeric peaks, allowing for accurate quantification. Method development often involves screening various CSPs and optimizing the mobile phase composition—typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol or ethanol)—to achieve the best balance of resolution and analysis time. chromatographyonline.comresearchgate.net

The purity of the compound is determined concurrently by analyzing the total area of the two enantiomer peaks relative to the areas of any impurity peaks present in the chromatogram.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Amines on Polysaccharide-Derived CSPs.
ParameterCondition
Stationary Phase (CSP) Amylose or Cellulose tris(phenylcarbamate) derivatives (e.g., Chiralpak IA, IB, IC)
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Temperature Ambient (e.g., 25 °C)
Note: These are representative conditions and require optimization for the specific analysis of this compound. Data derived from typical methods for chiral amines. yakhak.org

Raman Spectroscopy for Structural Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to obtain detailed information about the molecular structure and vibrational modes of a compound. horiba.com It provides a unique spectral fingerprint based on the inelastic scattering of monochromatic light. horiba.com For this compound, the Raman spectrum is characterized by distinct bands corresponding to the vibrations of its specific functional groups and the furanone ring system.

The interpretation of the experimental Raman spectrum is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.netglobalresearchonline.net This combined approach allows for precise assignment of the observed Raman bands to specific molecular motions.

Key vibrational modes for this compound include:

C=O Stretching: The carbonyl group of the lactone ring typically exhibits a strong Raman band in the region of 1700-1800 cm⁻¹. Studies on 2(5H)-furanone show this peak to be prominent. core.ac.uk

C=C Stretching: The endocyclic double bond within the furanone ring gives rise to a characteristic stretching vibration, usually found between 1600 and 1680 cm⁻¹.

N-H Vibrations: The amino group (-NH₂) produces several characteristic bands. N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. biointerfaceresearch.com Additionally, N-H bending or "wagging" modes can be observed at lower frequencies and are sensitive to hydrogen bonding and other intermolecular interactions. researchgate.net

Furan Ring Modes: The furanone ring itself has several characteristic vibrational modes, including ring stretching and deformation ("breathing") modes. These typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). globalresearchonline.netchemicalpapers.comscientists.uz For furan and its derivatives, C-O-C stretching and ring vibrations are found between 800 and 1300 cm⁻¹. globalresearchonline.net

The analysis of these characteristic Raman bands provides confirmation of the molecular structure, information on molecular symmetry, and insights into intermolecular interactions within the solid state.

Table 2: Principal Raman Vibrational Modes for this compound.
Vibrational ModeFunctional GroupApproximate Raman Shift (cm⁻¹)Intensity
Symmetric/Asymmetric StretchingN-H (Amino group)3300 - 3500Medium
StretchingC=O (Lactone)1700 - 1800Strong
StretchingC=C (Ring)1600 - 1680Strong
Scissoring/BendingN-H (Amino group)1550 - 1650Medium
StretchingC-N1250 - 1350Medium-Weak
Ring Breathing/DeformationFuranone Ring800 - 1200Medium-Strong
Note: The exact positions and intensities of Raman bands can be influenced by the physical state of the sample (solid, liquid) and intermolecular interactions.

Applications in Chemical Biology and Drug Discovery Research

Role as Building Blocks for Complex Molecular Architectures

The 4-amino-5H-furan-2-one scaffold is a versatile building block in synthetic chemistry, enabling the construction of complex molecular libraries. A solid-phase synthesis approach has been developed to create substituted 4-amino-5-hydroxy-2(5H)-furanones. In this method, 5-hydroxy-Δ²-butenolide building blocks are attached to a resin, followed by the introduction of various amines at the 4-position. This strategy allows for the independent variation of substituents at different positions on the furanone ring, facilitating the creation of a diverse library of compounds. This modular approach highlights the utility of the furanone core in generating complex and varied molecular structures.

Precursors and Scaffolds for Novel Therapeutic Agents

The furanone nucleus is an indispensable motif in the design and development of new therapeutic agents. Derivatives of this compound have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The natural product Basidalin, an 4-amino-2(5H)-furanone, has demonstrated antitumor activity.

Research into combinatorial libraries of substituted 2(5H)-furanones has led to the discovery of promising new drug leads. For instance, a library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones was synthesized by systematically varying the substituents at the 3, 4, and 5-positions of the butenolide scaffold. nih.gov Biological evaluation of this library identified a 4-benzylamino-2(5H)-furanone derivative with significant antibiotic activity against the multi-resistant Staphylococcus aureus (MRSA), establishing it as a lead structure for a new class of antibiotics. nih.gov Similarly, novel 4-amino-5-hydroxy-2(5H)-furanones have shown broad antibiotic activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, in the micromolar range. researchgate.net These findings underscore the importance of the this compound scaffold as a precursor for developing new medicines. nih.govresearchgate.net

Furanone Derivative ClassTherapeutic Target/ActivityKey Findings
4-benzylamino-2(5H)-furanoneMulti-resistant Staphylococcus aureus (MRSA)Discovered as a lead structure for a new class of antibiotics through combinatorial chemistry. nih.gov
Basidalin (an 4-amino-2(5H)-furanone)AntitumorA natural product demonstrating anticancer properties.
4-amino-5-hydroxy-2(5H)-furanonesS. aureus, E. coli, P. aeruginosaShowed broad antibiotic activity in the micromolar range. researchgate.net
Bis-2(5H)-furanone derivativesC6 glioma cells (Anticancer)A synthesized derivative exhibited significant inhibitory activity and was found to interact with DNA. nih.gov

Design of Bioactive Linkers Utilizing Furanone Units

The furanone structure has been effectively employed as a heterocyclic linker to connect different bioactive molecular fragments, leading to novel compounds with enhanced or new therapeutic properties. This strategy has been particularly fruitful in the development of anticancer agents.

Researchers have explored furanone as a linker in the design of tubulin inhibitors, which are crucial targets for cancer therapy. acs.orgacs.org A novel antitubulin agent was developed that combines a furanone, an indole, and an electron-rich dimethoxyphenyl ring. acs.orgacs.org In this molecular architecture, the furanone acts as a central linker connecting the other two moieties. The resulting indole-furanone compound demonstrated potent cytotoxicity against cancer cells, with a 50% growth inhibition (GI50) between 10 and 100 nM across a majority of cell lines in the National Cancer Institute's NCI-60 assay, and was confirmed to inhibit tubulin polymerization. acs.orgacs.org

In another approach, amino acids were linked to 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.govrsc.org This work investigated the furanone-amino acid derivatives as potential linkers to connect the furanone unit with other drug moieties that contain hydroxyl or amino groups. nih.govrsc.org Preliminary biological assays revealed that the introduction of the amino acid linker did not impart toxicity, suggesting these constructs could be valuable for designing more complex bioactive molecules. nih.govrsc.org

Utility as Analytical Reagents in Biochemical Assays (e.g., for Primary Amines, Tumor Cell Detection)

Certain furanone derivatives have proven to be valuable as fluorogenic reagents in analytical biochemistry, particularly for the detection of primary amines. These non-fluorescent reagents react selectively and directly with primary amines (R-NH₂) under aqueous conditions at an alkaline pH to yield highly fluorescent products. mdpi.com

A notable example is 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), which has found wide application in biochemical analysis. mdpi.com The reaction of MDPF with primary amino groups is the basis for sensitive detection methods used in electrophoresis and chromatography. mdpi.com This fluorogenic reaction has also been applied in histochemistry for the visualization of amino groups within cells and tissues. mdpi.com Furthermore, the potential of these furanone reagents for the early detection of tumor cells has been proposed, highlighting their utility beyond basic biochemical assays. mdpi.com

Furanone ReagentAnalyteApplicationPrinciple
2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF)Primary Amines (R-NH₂)Analytical Biochemistry, HistochemistryReacts with primary amines to form a highly fluorescent product. mdpi.com
FluorescaminePrimary Amines (R-NH₂)Analytical Biochemistry, Cell BiologyReacts with primary amines to form a highly fluorescent product. mdpi.com

Application in High-Throughput Screening for Lead Structure Identification

The amenability of the this compound scaffold to combinatorial synthesis makes it an ideal candidate for the creation of compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological target.

A solid-phase synthesis approach was specifically developed to construct a library of substituted 4-amino-5-hydroxy-2(5H)-furanones. acs.org These novel compounds were then slated for evaluation in HTS assays with the goal of discovering new lead structures for the pharmaceutical or agrochemical industries. acs.org The ability to generate a large and diverse set of furanone derivatives is crucial for the success of HTS campaigns, which aim to explore a vast chemical space to find starting points for drug development. acs.org

Biosynthesis and Natural Occurrence of Furanone Derivatives

Formation Pathways of Naturally Occurring Furanones (e.g., Maillard Reactions, Yeast Metabolism)

Naturally occurring furanones are synthesized through various biochemical and chemical pathways, with the Maillard reaction and yeast metabolism being among the most significant.

The Maillard reaction , a non-enzymatic browning reaction, is a primary route for the formation of many furanones, particularly in cooked and thermally processed foods. nih.govcambridge.org This complex series of reactions occurs between reducing sugars and amino acids when heated, leading to the generation of a diverse array of flavor and aroma compounds, including furanones. mdpi.com For instance, three closely related 4-hydroxy-3(2H)-furanones, which are potent flavor compounds in many cooked foods, are formed mainly through this pathway. nih.govcambridge.org The carbon skeleton of the sugar often dictates the type of furanone produced; hexoses typically yield 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), while pentoses form 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch However, recent studies have shown that furaneol (B68789) and homofuraneol can also be formed from pentose (B10789219) sugars in the presence of specific amino acids through chain elongation of a 1-deoxypentosone intermediate by Strecker aldehydes. imreblank.ch The formation of furan (B31954) and 2-methylfuran (B129897) in model systems has been shown to occur from the intact sugar skeleton or by the recombination of reactive C2 and/or C3 fragments, a process promoted by the presence of amino acids like alanine, threonine, or serine. nih.gov

Yeast metabolism is another crucial pathway for the biosynthesis of certain furanones, especially during fermentation processes. nih.gov For example, 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone appears to be produced by yeast, likely from a Maillard intermediate, during the fermentation stages of soy sauce and beer production. nih.govcambridge.org Studies on Zygosaccharomyces rouxii have investigated the formation of 4-hydroxy-2(or 5)-ethyl-5-(or 2)-methyl-3(2H)-furanone (HEMF) in miso. nih.gov Research indicates that the five-membered ring and the methyl group of HEMF originate from ribose, while the ethyl group is derived from a glucose metabolite produced by the yeast. nih.gov The yeast provides not only the glucose metabolite (acetaldehyde) but also facilitates the combination of amino-carbonyl reactants with this metabolite to form the final furanone structure. nih.gov Fermentation of colored malt (B15192052) extract by Saccharomyces cerevisiae can produce HDMF and HEMF in concentrations exceeding their aroma thresholds. hw.ac.uk The type of reducing sugar present influences the furanone produced; hexoses tend to induce the production of HDMF, while pentoses lead to HEMF during yeast fermentation. jst.go.jp

Formation PathwayDescriptionKey PrecursorsExample Furanones
Maillard Reaction Non-enzymatic reaction between reducing sugars and amino acids upon heating. nih.govmdpi.comSugars (hexoses, pentoses), Amino acids. imreblank.ch4-hydroxy-3(2H)-furanones, Furaneol, Homofuraneol. nih.govimreblank.ch
Yeast Metabolism Biosynthesis during fermentation processes by various yeast species. nih.govcambridge.orgSugars (ribose, glucose), Maillard reaction intermediates. nih.govnih.gov5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone (HEMF). nih.govnih.gov

Enzymatic Biosynthesis of Related Furanones (e.g., Ascorbic Acid)

The biosynthesis of several important furanones, such as L-ascorbic acid (vitamin C), is a well-characterized enzymatic process in plants and some microorganisms. nih.govcambridge.org In plants, L-ascorbic acid is synthesized from GDP-D-mannose via a pathway involving GDP-L-galactose, L-galactose, and L-galactono-1,4-lactone. nih.govnih.gov The final step, the oxidation of L-galactono-1,4-lactone to ascorbate, is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase, which uses cytochrome c as an electron acceptor. nih.gov

In contrast, mammals synthesize ascorbic acid from UDP-D-glucuronic acid, which is converted to L-gulonic acid and then to L-gulono-1,4-lactone. nih.gov The final step is the oxidation of L-gulono-1,4-lactone by the microsomal enzyme L-gulono-1,4-lactone oxidase. nih.gov Yeasts produce a C5 analog of ascorbate, D-erythroascorbate, from D-arabinose via D-arabinono-1,4-lactone, in a pathway analogous to that in plants. nih.gov The enzymes catalyzing the final oxidation step in plants, mammals, and yeast share significant sequence homology. nih.gov

While the primary pathway in plants is well-supported, there is a possibility of minor alternative biosynthetic routes. nih.govnih.gov The enzymatic synthesis of ascorbic acid derivatives has also been explored, for instance, the lipase-catalyzed condensation of methyl acetoacetate (B1235776) with ascorbic acid to produce 6-O-acetoacetyl ascorbic acid. mdpi.comresearchgate.net

Organism GroupPrecursorKey IntermediatesFinal EnzymeProduct
Plants GDP-D-mannoseGDP-L-galactose, L-galactose, L-galactono-1,4-lactone nih.govnih.govL-galactono-1,4-lactone dehydrogenase nih.govL-Ascorbic acid nih.gov
Mammals UDP-D-glucuronic acidL-gulonic acid, L-gulono-1,4-lactone nih.govL-gulono-1,4-lactone oxidase nih.govL-Ascorbic acid nih.gov
Yeast D-arabinoseD-arabinono-1,4-lactone nih.govAldonolactone oxidase/dehydrogenase nih.govD-erythroascorbate nih.gov

Prevalence of Furanone Scaffolds in Natural Products

The furanone scaffold is a significant and frequently encountered structural motif in a wide array of natural products. benthamscience.com These compounds are widespread in nature, contributing to the sensory properties of many fruits and thermally processed foods. imreblank.ch For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) and its derivatives have been identified as key flavor compounds in fruits such as pineapple, strawberry, raspberry, and tomato. cambridge.orgmdpi.com

The structural diversity of natural products containing the furanone ring is vast, and these compounds exhibit a broad spectrum of biological activities. benthamscience.commdpi.com The prevalence of this scaffold has made it an attractive target for the design of combinatorial libraries in drug discovery. nih.govresearchgate.net Natural products from medicinal fungi, for instance, contain a high diversity of scaffolds, with a significant portion being unique compared to approved drugs. biorxiv.org The 2(5H)-furanone core is also a common feature in many natural and synthetic compounds with interesting biological properties. mdpi.comresearchgate.net

Furanone CompoundNatural Source(s)Significance
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) Pineapple, strawberry, raspberry, tomato cambridge.orgmdpi.comKey flavor and aroma compound. mdpi.com
4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) Formed from pentoses in Maillard reactions. imreblank.chFlavor compound. imreblank.ch
Sotolon Produced from amino acids. nih.govcambridge.orgContributes to meaty and spicy/nutty flavors. nih.govcambridge.org
Brominated Furanones Red seaweed (Delisea pulchra) cambridge.orgnih.govChemical defense, antifouling. nih.gov
Ascorbic Acid (Vitamin C) Plants, some animals. nih.govnih.govEssential vitamin, antioxidant. nih.gov

Ecological and Biological Functions of Natural Furanones (e.g., Pheromones, Fungal Deterrents)

Beyond their role as flavor and aroma compounds, natural furanones serve a variety of important ecological and biological functions. nih.gov Many furanones act as inter-organism signal molecules. nih.govcambridge.org For instance, 5-methyl-4-hydroxy-3(2H)-furanone functions as a male pheromone in the cockroach Eurycotis floridana. nih.govcambridge.org

Furanones also play a role in plant defense. The 2,5-dimethyl derivative of 4-hydroxy-3(2H)-furanone, an important component of the strawberry aroma, also acts to deter fungal growth on the fruit. nih.govcambridge.org Similarly, certain furanones isolated from the bacterium Pseudomonas aureofaciens have shown antifungal activity against various plant pathogens. researchgate.net Flavonoids, another class of natural products, are also known for their antifungal properties. nih.gov

In marine environments, the red seaweed Delisea pulchra produces a range of brominated furanones that prevent colonization by bacteria. cambridge.orgnih.gov These compounds interfere with the acylated homoserine lactone (AHL) signaling system used by bacteria for quorum sensing, thereby inhibiting biofilm formation. nih.gov These brominated furanones can also deter grazing by marine herbivores. nih.govcambridge.org The ability of furanones to interfere with bacterial quorum sensing has led to their investigation as potential anti-infective and antifouling agents. nih.gov

FuranoneOrganismBiological/Ecological Function
5-Methyl-4-hydroxy-3(2H)-furanone Cockroach (Eurycotis floridana)Male pheromone nih.govcambridge.org
2,5-Dimethyl-4-hydroxy-3(2H)-furanone StrawberryFungal deterrent, fruit aroma nih.govcambridge.org
Brominated Furanones Red seaweed (Delisea pulchra)Antibacterial (quorum sensing inhibition), anti-grazing cambridge.orgnih.gov
3-(1-Hexenyl)-5-methyl-2-(5H)-furanone Pseudomonas aureofaciensAntifungal against plant pathogens researchgate.net
Two 2[5H]-furanones Lactobacillus helveticusPossible signaling molecules involved in autolysis researchgate.net

Metabolism and Degradation Pathways in Biological and Environmental Systems

Oxidative and Hydrolytic Cleavage Mechanisms

The degradation of the 4-amino-5H-furan-2-one structure involves both oxidative and hydrolytic processes, which can lead to the opening of the furanone ring.

Oxidative Cleavage: In biological systems, the furan (B31954) ring is susceptible to oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes. This process is a common pathway for the biotransformation of furan-containing molecules. The oxidation is believed to proceed through the formation of a highly reactive epoxide intermediate across the double bond of the furanone ring. This epoxide is unstable and can rearrange to form an unsaturated γ-dicarbonyl intermediate (an enedione). This reactive intermediate is then susceptible to nucleophilic attack by water (hydrolysis) or other cellular nucleophiles, leading to the cleavage of the ring. Complete oxidative degradation ultimately results in the formation of smaller carboxylic acids and mineralization to carbon dioxide. Studies on the insecticide Flupyradifurone show that the furanone moiety undergoes extensive degradation in plants, indicating that ring cleavage is a significant metabolic pathway.

Hydrolytic Cleavage: While the furanone ring can be opened via hydrolysis following oxidative attack, direct abiotic hydrolysis of the this compound core, as seen in Flupyradifurone, is a slow process. Under sterile, dark conditions, the compound is hydrolytically stable across a pH range of 4 to 9. fao.orgnih.gov However, the molecule is susceptible to rapid degradation via photolysis (photodegradation) in aqueous environments. nih.govfluoridealert.org This light-induced degradation is a major pathway for cleavage in clear, shallow waters and can lead to different breakdown products than those formed through biological oxidation. For instance, photolysis of Flupyradifurone in water has been shown to form specific degradates such as BYI 02960-succinamide and BYI 02960-azabicyclosuccinamide. fluoridealert.orgcanada.ca

Biotransformation in Soil and Aquatic Environments

The persistence and transformation of this compound derivatives in the environment are dictated by a combination of microbial action and abiotic factors like sunlight.

Soil Environments: In soil, the primary route of degradation is biotransformation by soil microorganisms. canada.ca Flupyradifurone is classified as persistent to very persistent in soil, with its persistence varying significantly based on soil type and conditions. mda.state.mn.us Under aerobic (oxygen-present) conditions, its degradation half-life (DT50) can range from approximately 79 to 799 days. mda.state.mn.us The degradation process includes extensive mineralization, where the compound is ultimately broken down to carbon dioxide (CO2). fluoridealert.org In anaerobic (oxygen-absent) conditions, the degradation is significantly slower, with half-lives exceeding 391 days. mda.state.mn.us Due to its mobility, there is potential for the compound and its degradates to leach into groundwater. canada.camda.state.mn.us

Aquatic Environments: In aquatic systems, biotransformation and photolysis are the key degradation pathways. While stable to simple hydrolysis, Flupyradifurone degrades readily in the presence of sunlight. bayer.com In dark, aerobic aquatic environments, the compound is moderately degraded by microorganisms, with total system half-lives calculated to be between 201 and 259 days. fluoridealert.org Similar to soil, it is stable under anaerobic aquatic conditions. fluoridealert.org The combination of its persistence and mobility means it can be transported to surface waters via runoff, where it may persist in the water and sediment. mda.state.mn.us However, in clear, shallow waters, rapid photolysis can be a significant route of dissipation. mda.state.mn.us

Degradation Half-Life of Flupyradifurone in Environmental Systems
EnvironmentConditionHalf-Life (DT50)Primary Degradation Pathway
SoilAerobic79 - 799 daysMicrobial Biotransformation
Anaerobic>391 daysVery Slow Microbial Biotransformation
AquaticAerobic (Biotic)201 - 259 days (total system)Microbial Biotransformation
Hydrolysis (Abiotic, Dark)Stable (>150 days)Negligible
Photolysis (Sunlight)RapidPhotodegradation

Formation of Key Metabolites (e.g., Difluoroethyl-amino-furanone, DFA)

Difluoroethyl-amino-furanone (DFEAF): This metabolite, with the chemical name 4-[(2,2-Difluoroethyl)amino]-2(5H)-furanone, is formed by the cleavage of the bond connecting the nitrogen atom to the (6-chloropyridin-3-yl)methyl group. This effectively removes the pyridine (B92270) portion of the molecule, leaving the difluoroethylamino group attached to the furanone ring. DFEAF has been identified as a metabolite in plant metabolism studies, for example in Swiss chard and potatoes, though it is typically found at low concentrations, constituting less than 10% of the total residue.

Difluoroacetic acid (DFA): DFA is another significant metabolite that has been observed in various plant studies. Its formation indicates a more extensive degradation of the parent molecule, where the furanone ring is cleaved from the nitrogen atom of the side chain, followed by further breakdown. The remaining difluoroethyl-amino moiety is then converted to difluoroacetic acid. In some studies, such as those on tomatoes treated with Flupyradifurone via soil drench, DFA was found to be a significant component of the total residue. fao.org

Key Metabolites of Flupyradifurone
Metabolite NameAbbreviationFormation PathwayExample Occurrence
Difluoroethyl-amino-furanoneDFEAFCleavage of the chloropyridinylmethyl group from the amino nitrogen.Swiss chard, Potatoes
Difluoroacetic acidDFACleavage and degradation of the difluoroethyl-amino group from the furanone ring.Tomato fruit
6-chloronicotinic acid6-CNACleavage of the bond between the methylene (B1212753) bridge and the amino nitrogen.Soil, Water

Future Research Directions and Translational Perspectives for 4 Amino 5h Furan 2 One

Advanced Pharmacological Profiling and Structure-Activity Relationship Refinement

The 2(5H)-furanone ring is a key component in numerous natural and synthetic compounds demonstrating a wide array of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. mdpi.commdpi.comunipi.it For derivatives of 4-amino-5H-furan-2-one, particularly 4-amino-5-hydroxy-2(5H)-furanones, promising antibiotic properties have been identified. scienceasia.orgresearchgate.net Future research will focus on a more comprehensive pharmacological characterization of this scaffold. This involves screening against a broader range of biological targets to uncover novel therapeutic applications.

A critical aspect of this research is the refinement of Structure-Activity Relationships (SAR). Systematic modifications of the this compound core will be essential to delineate the structural requirements for specific biological activities. For instance, studies on related 5-arylidene-2(5H)-furanone derivatives have shown that substitutions on the furanone ring significantly influence cytotoxicity. researchgate.net By creating libraries of analogs with diverse substituents at the amino group and other positions of the furanone ring, researchers can build detailed SAR models. These models will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, guiding the rational design of more effective therapeutic agents. The combination of a sulfonyl group with the unsaturated γ-lactone moiety is an attractive approach to enhance or diversify biological activity. mdpi.com

Table 1: Bioactivities of Substituted 2(5H)-Furanone Scaffolds

Compound Class Observed Bioactivity Reference
4-Amino-5-hydroxy-2(5H)-furanones Antibiotic scienceasia.orgresearchgate.net
Bis-2(5H)-furanone derivatives Anticancer (induce cell cycle arrest) nih.gov
Brominated 2(5H)-furanones Antimicrobial (inhibit quorum sensing and biofilm formation) unipi.it
2(5H)-furanone sulfones Antimicrobial, Synergistic with antibiotics mdpi.com
General 2(5H)-furanone derivatives Anticancer, antibacterial, antifungal, antiviral mdpi.com

Exploration of Novel Chemical Reactivity and Synthetic Utility

The 2(5H)-furanone skeleton is a highly versatile reactant in chemical synthesis. mdpi.comnih.gov The reactivity is conferred by the presence of a carbonyl group conjugated with a carbon-carbon double bond, and in many precursors, labile halogen atoms at the C3 and C4 positions, which offer numerous possibilities for introducing new substituents. mdpi.com Future research will continue to explore the novel chemical reactivity of the this compound core to expand its synthetic utility.

Key areas of investigation include leveraging its functionality for metal-free C-N coupling reactions to synthesize amino acid-derivatives, which can serve as linkers to other bioactive molecules. researchgate.net Furthermore, the furanone ring can undergo various transformations, including reactions with nucleophiles like hydrazines to form other heterocyclic systems such as dihalogeno-3(2H)-pyridazinones. nih.gov A solid-phase synthesis approach has been successfully developed for creating libraries of substituted 4-amino-5-hydroxy-2(5H)-furanones, demonstrating the scaffold's utility in combinatorial chemistry for the rapid discovery of new lead structures. scienceasia.org The exploration of new catalytic systems and reaction conditions will undoubtedly uncover novel transformations, enabling the construction of more complex and diverse molecular architectures based on the this compound template.

Table 2: Synthetic Reactions Involving the 2(5H)-Furanone Core

Starting Material Reagent/Condition Product Type Synthetic Utility Reference
Halogenated 5-hydroxy-2(5H)-furanones Amines (solid-phase) 4-Amino-5-hydroxy-2(5H)-furanones Library synthesis for drug discovery scienceasia.org
5-Alkoxy-3,4-dihalo-2(5H)-furanones Amino acids (metal-free C-N coupling) Amino acid-derivatives of 2(5H)-furanones Linkers for bioactive moieties researchgate.net
3,4-Dihalo-5-hydroxy-2(5H)-furanones Hydrazine derivatives 4,5-Dihalogeno-3(2H)-pyridazinones Ring transformation to other heterocycles nih.gov
Furfural Oxidation (e.g., H₂O₂) 2(5H)-Furanone or 5-Hydroxy-2(5H)-furanone Platform chemical synthesis chemrxiv.orgresearchgate.net

Design and Synthesis of Next-Generation this compound Analogs with Tuned Bioactivity

Building upon refined SAR models and expanded synthetic methodologies, the next frontier is the rational design and synthesis of advanced this compound analogs with precisely tuned biological activities. The goal is to develop compounds with enhanced potency against specific targets while minimizing off-target effects. This can be achieved by incorporating specific structural motifs known to interact with particular biological targets.

For example, attaching terpene moieties has been used to create chiral 2(5H)-furanone derivatives with significant antimicrobial activity. mdpi.com Similarly, the synthesis of bis-2(5H)-furanone derivatives has yielded compounds with potent anticancer properties. nih.gov Future design strategies will likely involve computational modeling and docking studies to predict the binding of novel analogs to target proteins. This in silico approach, combined with efficient synthetic strategies like the previously mentioned solid-phase synthesis, will accelerate the development of next-generation compounds. scienceasia.org These analogs may be designed as highly selective enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions, tailored for specific disease pathways.

Development of Targeted Therapeutic Strategies Based on Preclinical Findings

The ultimate goal of research into this compound is the translation of preclinical discoveries into effective therapeutic strategies. Preclinical findings have already highlighted several promising avenues. For instance, the ability of certain furanone derivatives to inhibit bacterial biofilm formation points to their potential use in combating chronic and antibiotic-resistant infections. mdpi.comunipi.it A targeted strategy could involve developing furanone-based therapies that act as quorum sensing inhibitors, disrupting bacterial communication and virulence.

In oncology, the discovery that bis-2(5H)-furanone derivatives can induce cell cycle arrest and interact with DNA suggests their potential as targeted anticancer agents. nih.gov Future work will focus on elucidating the precise molecular mechanisms and identifying the specific cellular targets. This could lead to the development of therapies for specific cancer types that are dependent on the pathways modulated by these compounds. Furthermore, the synergistic effects observed when furanone derivatives are combined with existing antibiotics or antifungals open the door to novel combination therapies that could enhance efficacy and overcome drug resistance. mdpi.com Translating these findings will require rigorous preclinical testing in relevant disease models to validate their therapeutic potential and pave the way for clinical development.

Q & A

Q. What are the common synthetic routes for preparing 4-amino-5H-furan-2-one derivatives, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound derivatives often involves tandem Michael addition-elimination reactions. For example, 3,4-dihalo-2(5H)-furanones react with amines (e.g., 4-methylpiperidine) in the presence of potassium fluoride (KF) to introduce the amino group at the 4-position . Optimization strategies include:

  • Temperature control : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation.
  • Catalyst selection : KF enhances nucleophilic substitution by stabilizing intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated precursors . Yields can exceed 70% under optimized conditions .

Q. What crystallographic techniques and software are recommended for determining the molecular structure of this compound compounds?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography . Key steps include:

  • Data collection : High-resolution (<1.0 Å) data ensures accurate electron density maps.
  • Hydrogen bonding analysis : Weak intermolecular interactions (C–H⋯O, C–H⋯Br) stabilize crystal packing and influence physicochemical properties .
  • Validation tools : CheckCIF validates structural parameters against crystallographic databases .

Q. How can researchers validate the purity and structural integrity of synthesized this compound compounds using spectroscopic methods?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of substitution (e.g., amino group at C4) and absence of halide byproducts .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulae (e.g., C11H16BrNO3 for brominated derivatives) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% is typical for bioactive derivatives) .

Advanced Research Questions

Q. How do structural modifications at the 4-amino position influence the antibacterial efficacy of 2(5H)-furanone derivatives against resistant bacterial strains?

  • Amino group substitution : Bulky substituents (e.g., biphenyl or piperidinyl groups) enhance penetration into bacterial membranes, improving activity against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Halogenation : Bromine or chlorine at C3/C4 increases electrophilicity, disrupting bacterial biofilm formation via thiol-reactive mechanisms .
  • Structure-activity relationship (SAR) : Derivatives with planar furanone rings exhibit higher potency due to improved target (e.g., enzyme active site) binding .

Q. What methodological approaches are employed to analyze the role of halogen substituents in enhancing the reactivity and biological activity of this compound derivatives?

  • Electrophilicity assays : Reactivity with glutathione (GSH) quantifies thiol-trapping potential, a key mechanism in biofilm inhibition .
  • Computational modeling : Density functional theory (DFT) calculates Fukui indices to predict sites for nucleophilic attack .
  • Crystallographic data : Halogen bonding (C–Br⋯O) in crystal structures correlates with enhanced stability and delayed metabolic degradation .

Q. What in vitro models are appropriate for assessing the biofilm inhibitory potential of this compound derivatives, and how should these assays be designed to ensure reproducibility?

  • Microtiter plate assays : Biofilms of P. aeruginosa are grown in 96-well plates, stained with crystal violet, and quantified via absorbance (OD595) .
  • Confocal microscopy : Live/dead staining (SYTO 9/propidium iodide) visualizes biofilm disruption in real time .
  • Controls : Include untreated biofilms and reference antibiotics (e.g., ciprofloxacin) to benchmark efficacy.
  • Statistical rigor : Triplicate experiments with ANOVA analysis minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.